![molecular formula C12H21N3O B2584534 N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide CAS No. 1645358-09-3](/img/structure/B2584534.png)
N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide
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Overview
Description
“N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide” is an organic compound . It is a derivative of cyanoacetamide, which is an acetic amide with a nitrile functional group .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecule contains a total of 37 atoms. There are 21 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom . It also contains 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 six-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The molecular weight of “N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide” is 166.225 . The density is 1.1±0.1 g/cm3, and the boiling point is 381.1±21.0 °C at 760 mmHg .Scientific Research Applications
- Cyanoacetamide derivatives serve as privileged structures for heterocyclic synthesis. The carbonyl and cyano functions in CCMA enable reactions with common bidentate reagents, leading to diverse heterocyclic compounds. The active hydrogen on C-2 can participate in condensation and substitution reactions .
- Various methods exist for preparing cyanoacetamide derivatives. These include:
Heterocyclic Synthesis
Cyanoacetylation of Amines
Mechanism of Action
Safety and Hazards
Future Directions
As part of a collection of rare and unique chemicals, this compound is provided to early discovery researchers . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-15(2)9-12(16)14-11(8-13)10-6-4-3-5-7-10/h10-11H,3-7,9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECYNATZARPPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC(C#N)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide |
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